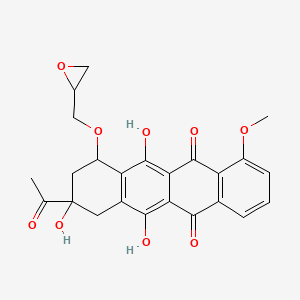![molecular formula C15H11N3O3 B14338064 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid CAS No. 110208-23-6](/img/structure/B14338064.png)
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is a compound that features a benzimidazole moiety, which is a significant heterocyclic structure in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the benzoic acid moiety . Common synthetic methods include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form benzimidazole, which is then further reacted with benzoic acid derivatives.
Use of Trimethyl Orthoformate: This reagent can be used as an alternative to formic acid in the condensation reaction.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-[(1H-Benzimidazol-2-yl)thio]benzoic acid: A similar compound with a sulfur atom in place of the carbamoyl group.
4-[(1H-Benzimidazol-2-yl)carbamoyl]benzoic acid: A positional isomer with the benzimidazole moiety at a different position.
Uniqueness: 4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid is unique due to its specific structure, which allows it to interact with different molecular targets compared to its analogs. This can result in distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
110208-23-6 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC名 |
4-(3H-benzimidazol-5-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-14(9-1-3-10(4-2-9)15(20)21)18-11-5-6-12-13(7-11)17-8-16-12/h1-8H,(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
KUNOPSZOAOGZIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


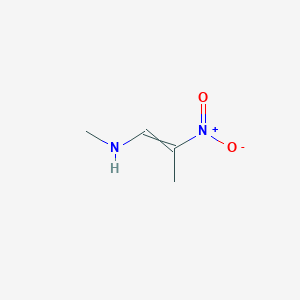
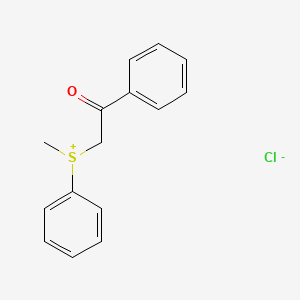
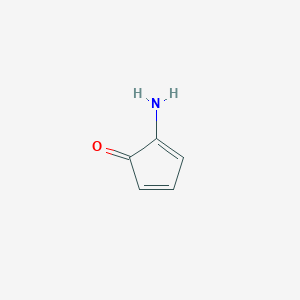
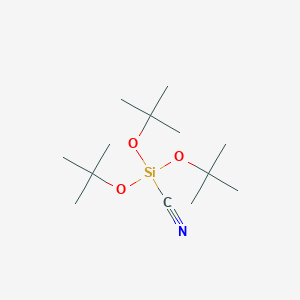
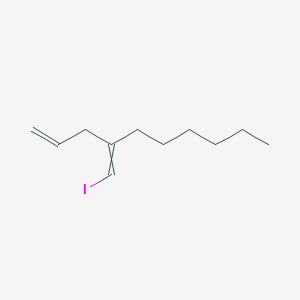
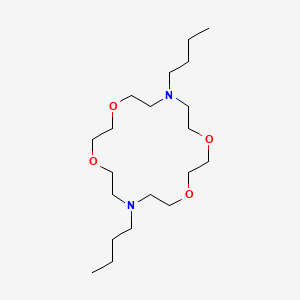

![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
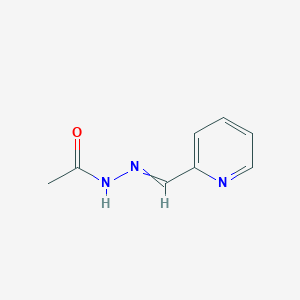
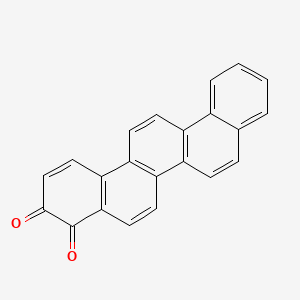

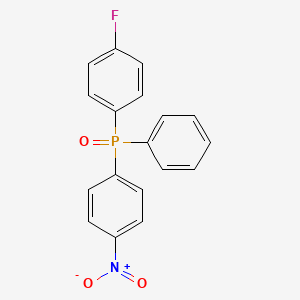
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
